4-Chloro-7-nitrobenzofurazan
Overview
Description
Mechanism of Action
Target of Action
4-Chloro-7-nitrobenzofurazan (also known as NBD-Cl) primarily targets free sulfhydryls and N-terminals within proteins . These targets play a crucial role in the structure and function of proteins, and their modification can significantly impact protein activity.
Mode of Action
NBD-Cl interacts with its targets by forming highly fluorescent compounds upon reaction with amines or thiol compounds . This interaction results in the labeling of peptides, proteins, and other biomolecules , which can be used for various biochemical analyses.
Result of Action
The primary result of NBD-Cl’s action is the formation of fluorescent compounds with amines or thiol compounds . This allows for the visualization and tracking of labeled proteins, peptides, and other biomolecules in biochemical research .
Action Environment
The action, efficacy, and stability of NBD-Cl can be influenced by various environmental factors. Furthermore, the fluorescence of NBD-Cl can be affected by the solvent used, with specific excitation and emission wavelengths observed in methanol and ethanol .
Biochemical Analysis
Biochemical Properties
4-Chloro-7-nitrobenzofurazan is used to label free sulfhydryls and N-terminals within proteins . It is also used as an enzyme inhibitor and as a trapping agent for cysteine sulfenic acid .
Cellular Effects
When coordinated with other compounds, the fluorescence signals of this compound can be enhanced directly and in the cellular environment . It has been studied in the intracellular space of U2OS and HeLa cell lines .
Molecular Mechanism
This compound easily converts amines into corresponding fluorescent derivatives through a rapid and highly yielding nucleophilic substitution reaction . It is reported to react spontaneously with trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky’s diene), to afford regioselectively the silyl enol ether .
Temporal Effects in Laboratory Settings
It is known that it is a highly sensitive reagent, suggesting that its effects could be observed over a long period .
Metabolic Pathways
It is known to interact with enzymes and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-7-nitrobenzofurazan can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 4-chloro-2-nitroaniline with sodium nitrite in the presence of hydrochloric acid, followed by cyclization with sodium hydroxide . The reaction conditions usually require a controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-nitrobenzofurazan undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Diels-Alder Reaction: It reacts with dienes to form silyl enol ethers.
Common Reagents and Conditions:
Amines and Thiols: These reagents are commonly used in nucleophilic substitution reactions with this compound.
Danishefsky’s Diene: Used in Diels-Alder reactions under mild conditions.
Major Products:
Scientific Research Applications
4-Chloro-7-nitrobenzofurazan has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Chloro-7-nitrobenzofurazan is unique due to its high sensitivity and specificity in forming fluorescent products. Similar compounds include:
4-Fluoro-7-nitrobenzofurazan: Similar in structure but with a fluorine atom instead of chlorine, offering different reactivity and fluorescence properties.
4-Bromo-7-nitrobenzofurazan: Contains a bromine atom, which affects its reactivity and applications.
These compounds share similar applications but differ in their reactivity and fluorescence characteristics, making this compound particularly valuable for specific analytical applications .
Properties
IUPAC Name |
4-chloro-7-nitro-2,1,3-benzoxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHBXJSNZCFXNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064995 | |
Record name | 2,1,3-Benzoxadiazole, 4-chloro-7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10199-89-0 | |
Record name | NBD-Cl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10199-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-7-nitrobenzofurazan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010199890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nbd chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,1,3-Benzoxadiazole, 4-chloro-7-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,1,3-Benzoxadiazole, 4-chloro-7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.439 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORO-7-NITROBENZOFURAZAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQF2794IRE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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